molecular formula C13H29O4P B13817728 Phosphoric acid, mono(3-methylbutyl) monooctyl ester CAS No. 4396-06-9

Phosphoric acid, mono(3-methylbutyl) monooctyl ester

Cat. No.: B13817728
CAS No.: 4396-06-9
M. Wt: 280.34 g/mol
InChI Key: VKAOXRFKUSQLKG-UHFFFAOYSA-N
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Description

Phosphoric acid, mono(3-methylbutyl) monooctyl ester (CAS: Not explicitly provided; molecular formula inferred as C₁₃H₂₉O₄P) is a mixed diester of phosphoric acid, featuring a branched 3-methylbutyl (isoamyl) group and a linear octyl group. This structure imparts unique physicochemical properties, such as moderate polarity, surfactant capabilities, and thermal stability. Phosphoric acid esters are widely used in industrial applications, including polymer stabilization, surfactants, and corrosion inhibition, due to their ability to interact with both hydrophilic and hydrophobic phases .

Properties

CAS No.

4396-06-9

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

3-methylbutyl octyl hydrogen phosphate

InChI

InChI=1S/C13H29O4P/c1-4-5-6-7-8-9-11-16-18(14,15)17-12-10-13(2)3/h13H,4-12H2,1-3H3,(H,14,15)

InChI Key

VKAOXRFKUSQLKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(O)OCCC(C)C

Origin of Product

United States

Preparation Methods

General Esterification Approach

The preparation of phosphoric acid monoalkyl esters, including phosphoric acid, mono(3-methylbutyl) monooctyl ester, typically involves the esterification of phosphoric acid or polyphosphoric acid with the corresponding alcohols. The process is generally conducted under controlled temperature conditions with removal of water formed during the reaction to drive the equilibrium toward ester formation.

  • Reaction Scheme :
    $$
    \text{H}3\text{PO}4 + \text{R}^1\text{OH} + \text{R}^2\text{OH} \rightarrow \text{(R}^1)(\text{R}^2)\text{PO}4\text{H} + \text{H}2\text{O}
    $$
    where $$ \text{R}^1 = $$ 3-methylbutyl and $$ \text{R}^2 = $$ octyl group.

  • Typical Reaction Conditions :

    • Temperature: 100–220 °C, preferably 130–180 °C.
    • Use of excess alcohols (up to 200%) to ensure complete esterification.
    • Removal of water by azeotropic distillation or using water separators to shift equilibrium.
  • Alcohols Used : Primary alcohols such as 3-methyl-1-butanol and 1-octanol are preferred due to their reactivity and ability to form stable esters.

Specific Esterification Procedure

According to patent EP0081694A1, monoalkyl phosphonates and phosphoric monoesters can be prepared by esterifying phosphonic or phosphoric acids with alcohols at elevated temperatures. The process involves:

  • Charging phosphoric acid and the two alcohols (3-methylbutanol and octanol) into a reactor.
  • Heating the mixture to reflux at temperatures between 125 °C and 220 °C, preferably 130–180 °C.
  • Continuous removal of water formed during the reaction, often by azeotropic distillation using solvents or by direct water separation.
  • Using an excess of alcohols to drive the reaction to completion.
  • Reaction completion is monitored by acid number and water content in the reaction mixture.

Use of Polyphosphoric Acid and Solvent Systems

In some methods, polyphosphoric acid or concentrated phosphoric acid is used as the starting material. The reaction is carried out in the presence of solvents such as linear or branched saturated hydrocarbons (C4–C8) or saturated cycloaliphatic hydrocarbons (C5–C7) to facilitate esterification and ease separation of by-products.

  • After esterification, orthophosphoric acid by-product is separated by extraction with a combination of a hydrocarbon solvent and a lower alcohol (C1–C4) with water.
  • This extraction allows isolation of the phosphoric monoester in the organic phase and removal of orthophosphoric acid in the aqueous phase.
  • The orthophosphoric acid can be recovered and reused, improving process economy and product purity.

Purification of Phosphoric Acid Mono(3-methylbutyl) Monooctyl Ester

Removal of Nonionic Impurities

The crude ester product often contains nonionic impurities such as unreacted alcohols and dialkyl phosphate esters. Purification is achieved by neutralization and extraction:

  • Neutralization with triethanolamine or similar amines to form phosphoric ester salts.
  • Extraction with solvents such as n-hexane, isopropanol, and water at elevated temperatures (around 50 °C).
  • Phase separation removes nonionic compounds into the organic layer, while the aqueous layer contains the phosphoric ester salts.
  • Repeated extraction and washing steps improve purity, achieving high recovery rates (close to 100%) of monoalkyl phosphate and removal rates of unreacted alcohols above 70%.

Crystallization and Filtration

  • For crystalline phosphoric esters, recrystallization can be used to further purify the product.
  • Non-crystalline esters require solvent extraction and neutralization techniques for purification.

Summary of Key Parameters and Data

Parameter Typical Range / Value Notes
Reaction temperature 125–220 °C (preferably 130–180 °C) Esterification temperature range
Alcohol molar excess Up to 200% Excess to drive esterification
Solvents used for extraction n-Hexane, isopropanol, water For purification and phase separation
Neutralizing agent Triethanolamine Forms phosphoric ester salts for extraction
Water removal method Azeotropic distillation or water separator Drives equilibrium toward ester formation
Purity achieved >99% (monoalkyl phosphate) After extraction and neutralization
Removal rate of unreacted alcohol 60–81% Depending on extraction conditions

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mono(3-methylbutyl) monooctyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Cosmetics

Phosphoric acid esters are widely utilized in cosmetic formulations due to their ability to act as emulsifiers and thickeners. They enhance the texture and stability of products such as creams, lotions, and gels.

  • Emulsification : These esters help stabilize oil-in-water emulsions, which are common in skincare products. Their ability to reduce surface tension facilitates the mixing of oil and water phases.
  • Thickening Agents : They provide viscosity control in formulations, improving the sensory feel of products on the skin. This is particularly important in creams and lotions where a desirable texture is essential for consumer acceptance .

Case Study : A study demonstrated that incorporating phosphoric acid esters into a moisturizing lotion significantly improved its consistency index and sensory properties, leading to higher consumer satisfaction ratings .

Applications in Lubricants

In the industrial sector, phosphoric acid esters serve as additives in lubricants, particularly in gas turbine engines. Their properties enhance lubricity and stability under high-temperature conditions.

  • Lubricity Agents : These compounds improve the lubricating properties of oils, reducing friction and wear in mechanical systems. They are particularly effective when used at concentrations of 1% to 2.5% in lubricant formulations .
  • Hydraulic Fluids : The ester's solubility in mineral oils makes it suitable for hydraulic fluids, where it contributes to improved viscosity-temperature characteristics .

Case Study : Research indicated that lubricants formulated with phosphoric acid esters exhibited significantly lower wear rates in engine tests compared to traditional lubricant formulations, highlighting their effectiveness as performance-enhancing additives .

Industrial Applications

Phosphoric acid esters are also employed in various industrial processes due to their surfactant properties.

  • Emulsion Polymerization : They are used as surfactants in emulsion polymerization processes, facilitating the production of polymers with desired characteristics.
  • Textile Auxiliaries : In textile processing, these esters enhance wetting and emulsification properties, improving dye uptake and fabric treatment processes .

Data Table: Applications Overview

Application AreaSpecific UsesBenefits
CosmeticsEmulsifiers, thickenersImproved texture and stability
LubricantsLubricity agentsReduced friction and wear
Industrial ProcessesEmulsion polymerizationEnhanced polymer characteristics
Textile auxiliariesBetter dye uptake and fabric treatment

Mechanism of Action

The mechanism of action of phosphoric acid, mono(3-methylbutyl) monooctyl ester involves its ability to interact with various molecular targets through phosphorylation. This process can modify the activity of proteins and enzymes, thereby influencing various biochemical pathways . The ester can also act as a surfactant, reducing surface tension and aiding in the formation of emulsions .

Comparison with Similar Compounds

Comparison with Other Phosphate Esters

Monooctyl Phosphate (C₈H₁₉O₄P)
  • Structure: A monoester of phosphoric acid with a single octyl group.
  • Properties : Higher acidity (due to two free hydroxyl groups on phosphate) compared to the target diester. This makes it more water-soluble and effective as an acidic surfactant .
  • Applications : Used in polymer composites to enhance transparency and thermal stability, similar to mixed diesters but with higher polarity .
Dioctyl Phosphate (C₁₆H₃₅O₄P)
  • Structure : A diester with two octyl groups.
  • Properties : Lower polarity and higher hydrophobicity than the target compound due to the absence of a branched chain. This enhances its utility as a plasticizer but reduces biodegradability .
  • Applications : Common in lubricants and anti-corrosion coatings.
Di(3-methylbutyl) Phosphate (C₁₀H₂₃O₄P)
  • Structure : A diester with two branched 3-methylbutyl groups.
  • Properties : Increased steric hindrance reduces crystallinity, improving solubility in organic solvents. However, the shorter chain length (compared to octyl) may limit its effectiveness in high-temperature applications .
Mono[2-(acetyloxy)-3-(hexadecyloxy)propyl] Phosphate (C₃₁H₅₂NO₇P)
  • Structure : A complex mixed diester with a hexadecyloxy chain and an acetyloxy group.
  • Properties : Higher molecular weight (581.72 g/mol) and enhanced lipid solubility, making it suitable for biomedical applications like drug delivery .

Comparison with Carboxylic Acid Esters

Butanoic Acid, 3-methylbutyl Ester (C₉H₁₈O₂)
  • Structure : A carboxylic acid ester with a 3-methylbutyl group.
  • Properties : Volatile and aromatic, contributing to fruity flavors in foods (e.g., bananas and beer) . Unlike phosphoric acid esters, it lacks surfactant properties and is thermally unstable at high temperatures.
  • Applications : Primarily used in flavor and fragrance industries .
Hexanoic Acid, 3-methylbutyl Ester (C₁₁H₂₂O₂)
  • Structure : A medium-chain carboxylic acid ester.
  • Properties: Higher molecular weight than butanoic acid esters, leading to slower evaporation rates. Used in alcoholic beverages for flavor modulation .

Comparison with Aromatic Phosphate Esters

Phosphoric Acid, Mono(2-ethylhexyl) Monophenyl Ester
  • Structure : A mixed diester with a phenyl group.
  • Properties : The aromatic ring enhances UV stability and resistance to oxidation, making it suitable for high-performance lubricants. However, phenyl groups may raise toxicity concerns compared to aliphatic esters .

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Polarity Key Applications
Phosphoric acid, mono(3-methylbutyl) monooctyl ester ~310.3 Moderate Surfactants, polymer stabilizers
Monooctyl phosphate 210.21 High Acidic surfactants, polymer additives
Butanoic acid, 3-methylbutyl ester 158.24 Low Food flavoring
Di(3-methylbutyl) phosphate 250.25 Moderate Solvents, corrosion inhibitors

Biological Activity

Phosphoric acid, mono(3-methylbutyl) monooctyl ester (CAS Number: 4397-53-9) is an organophosphate compound characterized by a phosphate group esterified with both a 3-methylbutyl and an octyl group. This compound has garnered attention due to its potential biological activities and applications in various fields, including agriculture and industrial chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H29O4P, with a molecular weight of approximately 280.34 g/mol. The unique branched structure from the 3-methylbutanol contributes to its hydrophobic properties, influencing its solubility and biological interactions.

Biological Activity Overview

Research indicates that phosphoric acid esters can significantly impact biological systems. Key areas of interest include:

  • Cell Membrane Integrity : Similar organophosphate compounds have been shown to alter cellular membrane integrity, which can affect cell signaling and enzyme activity.
  • Toxicity Studies : Environmental assessments have demonstrated that such compounds can be toxic to aquatic life, particularly fish and invertebrates.
  • Enzymatic Interactions : Studies suggest that phosphoric acid esters may inhibit or alter the activity of specific enzymes involved in metabolic pathways.

Data Table: Comparative Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H29O4PPotential membrane disruptor; enzyme interaction
Phosphoric acid, mono(2-ethylhexyl) esterC12H27O4PEmulsifier; moderate toxicity to aquatic organisms
Phosphoric acid, di(2-ethylhexyl) esterC16H35O4PPlasticizer; higher toxicity compared to monoesters
Phosphoric acid, mono(butyl) monooctyl esterC15H33O4PSimilar applications; varied toxicity

Case Study 1: Toxicity Assessment in Aquatic Systems

In a study assessing the environmental impact of phosphoric acid esters, researchers evaluated the acute toxicity of this compound on various fish species. The results indicated significant mortality rates at concentrations above 10 mg/L over a 48-hour exposure period. This highlights the potential ecological risks associated with its use in agricultural runoff.

Case Study 2: Enzyme Interaction Studies

A laboratory investigation explored the effects of phosphoric acid esters on acetylcholinesterase (AChE) activity in rat brain homogenates. The study found that exposure to this compound resulted in a dose-dependent inhibition of AChE activity. This suggests possible neurotoxic effects that warrant further investigation into its implications for human health.

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